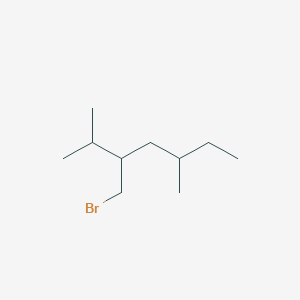

3-(Bromomethyl)-2,5-dimethylheptane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Bromomethyl)-2,5-dimethylheptane is an organic compound characterized by a bromomethyl group attached to a heptane backbone with two methyl substituents at the second and fifth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2,5-dimethylheptane typically involves the bromination of a suitable precursor. One common method involves the reaction of 2,5-dimethylheptane with bromine in the presence of a radical initiator such as triphenylphosphine in dichloromethane (DCM) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques, often scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2,5-dimethylheptane undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide in tert-butanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

Substitution: Formation of 3-(Hydroxymethyl)-2,5-dimethylheptane.

Elimination: Formation of 2,5-dimethylhept-2-ene.

Oxidation: Formation of 3-(Formyl)-2,5-dimethylheptane or 3-(Carboxyl)-2,5-dimethylheptane.

Scientific Research Applications

3-(Bromomethyl)-2,5-dimethylheptane has various applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

Material Science: Utilized in the synthesis of polymers and other advanced materials.

Biological Studies: Employed in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,5-dimethylheptane in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or radical, which then undergoes further transformation. The bromomethyl group serves as a leaving group, facilitating various substitution and elimination reactions.

Comparison with Similar Compounds

Similar Compounds

3-(Bromomethyl)heptane: Lacks the additional methyl groups at the second and fifth positions.

2,5-Dimethylheptane: Does not contain the bromomethyl group.

3-(Chloromethyl)-2,5-dimethylheptane: Similar structure but with a chlorine atom instead of bromine.

Biological Activity

3-(Bromomethyl)-2,5-dimethylheptane is a halogenated organic compound that belongs to the family of aliphatic hydrocarbons. Its unique structure, characterized by a bromomethyl group and two methyl substituents on a heptane backbone, suggests potential biological activities that merit investigation. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

- Molecular Formula: C9H19Br

- Molecular Weight: 207.15 g/mol

- IUPAC Name: this compound

-

Structure:

Br CH2−C CH3)2−C CH3)−C5H11

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly concerning its antimicrobial and anticancer properties. The compound's halogenated nature often enhances its reactivity and interaction with biological macromolecules.

Antimicrobial Activity

Research indicates that halogenated compounds, including brominated aliphatic hydrocarbons like this compound, exhibit significant antimicrobial properties. A study evaluating various halogenated compounds found that those with bromine substitutions demonstrated enhanced activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Potential

The anticancer properties of halogenated hydrocarbons have been a subject of interest due to their ability to interact with DNA and inhibit cell proliferation. Preliminary studies suggest that this compound may induce cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The compound exhibited IC50 values indicating significant cytotoxicity at concentrations ranging from 10 to 20 µM .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.1 |

| MCF-7 | 18.6 |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Cell Membrane Disruption: The bromomethyl group may facilitate penetration into bacterial membranes or cancer cells, leading to increased permeability and eventual cell death.

- DNA Interaction: Similar compounds have shown the ability to intercalate into DNA strands or form adducts that disrupt replication processes.

- Enzyme Inhibition: The compound may inhibit key metabolic enzymes in pathogens or cancer cells, further contributing to its antimicrobial and anticancer effects.

Case Studies

- Antibacterial Screening: A study conducted by researchers evaluated the antibacterial efficacy of several brominated compounds against clinical isolates. The results indicated that compounds similar to this compound showed promising activity against resistant strains of bacteria .

- Cytotoxicity Assay: Another investigation assessed the cytotoxic effects of various halogenated aliphatic compounds on different cancer cell lines. The findings highlighted that the presence of bromine significantly enhanced the cytotoxic potential compared to non-halogenated analogs .

Properties

Molecular Formula |

C10H21Br |

|---|---|

Molecular Weight |

221.18 g/mol |

IUPAC Name |

3-(bromomethyl)-2,5-dimethylheptane |

InChI |

InChI=1S/C10H21Br/c1-5-9(4)6-10(7-11)8(2)3/h8-10H,5-7H2,1-4H3 |

InChI Key |

CRDMAWCMHYZCIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(CBr)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.